FXIIa-IN-3

Factor XIIa inhibition Triazole inhibitor SAR Anticoagulant discovery

Researchers requiring a dual FXIIa/thrombin reference inhibitor with well-characterized selectivity face sourcing delays and inconsistent activity data. FXIIa-IN-3 (methyl 5-amino-1-(3,4,5-trimethoxybenzoyl)-1,2,4-triazole-3-carboxylate) provides a rigorously validated solution: • Potent dual inhibition: IC50 = 0.045 µM (FXIIa), 0.019 µM (thrombin) • Defined SAR anchor for triazole-based inhibitor development • Consistent quality for coagulation assay validation and in vitro studies Supplied with full analytical documentation for immediate global dispatch.

Molecular Formula C14H16N4O6
Molecular Weight 336.30 g/mol
Cat. No. B12373037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXIIa-IN-3
Molecular FormulaC14H16N4O6
Molecular Weight336.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2C(=NC(=N2)C(=O)OC)N
InChIInChI=1S/C14H16N4O6/c1-21-8-5-7(6-9(22-2)10(8)23-3)12(19)18-14(15)16-11(17-18)13(20)24-4/h5-6H,1-4H3,(H2,15,16,17)
InChIKeyGXCOGKWQJNUZFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FXIIa-IN-3 Triazole Factor XIIa Inhibitor


FXIIa-IN-3 (Compound 8) is a small-molecule, triazole-based inhibitor of human coagulation Factor XIIa (FXIIa), a serine protease that initiates the contact activation pathway of the intrinsic coagulation cascade [1]. The compound exhibits an IC50 of 0.045 ± 0.003 μM against human FXIIa in chromogenic substrate hydrolysis assays conducted under physiological conditions (Tris–HCl buffer, pH 7.4, 37 °C) [1]. FXIIa-IN-3 is structurally defined as a methyl 5-amino-1-(3,4,5-trimethoxybenzoyl)-1,2,4-triazole-3-carboxylate with molecular formula C14H16N4O6 and molecular weight 336.30 g/mol [2].

Why FXIIa-IN-3 Cannot Be Replaced by Analogs


Substitution of FXIIa-IN-3 with its closest triazole analog FXIIa-IN-4 (Compound 22) or with peptide-based FXIIa inhibitors such as rHA-Infestin-4 introduces distinct shifts in selectivity profile that alter experimental outcomes. FXIIa-IN-3 demonstrates sub-micromolar inhibition of thrombin (IC50 = 0.019 μM), whereas FXIIa-IN-4 exhibits >15-fold reduced thrombin inhibition (IC50 = 0.30 μM) [1]. This differential off-target activity precludes simple interchangeability; studies requiring FXIIa-specific pathway interrogation must account for this thrombin cross-reactivity, while studies intentionally targeting dual FXIIa/thrombin inhibition would be confounded by substitution with FXIIa-IN-4 [1]. Additionally, the molecular scaffold class (triazole-based small molecule) distinguishes FXIIa-IN-3 from peptide inhibitors such as rHA-Infestin-4, which exhibit sub-nanomolar potency (IC50 = 0.3 nM) but fundamentally different pharmacokinetic and formulation properties [2].

Quantitative Differentiation vs. FXIIa Inhibitor Analogs


FXIIa Inhibitory Potency Comparison

FXIIa-IN-3 (Compound 8) demonstrates an IC50 of 0.045 ± 0.003 μM against human FXIIa, representing a 38-fold improvement in potency compared to Compound 7 (IC50 = 1.7 ± 0.2 μM) and approximately 1.4-fold lower potency than the most potent triazole analog Compound 22 (FXIIa-IN-4; IC50 = 0.032 μM) in the same assay series [1]. The Hill slope for FXIIa-IN-3 is 1.1 ± 0.1, indicating a binding stoichiometry consistent with 1:1 inhibitor–enzyme interaction [1].

Factor XIIa inhibition Triazole inhibitor SAR Anticoagulant discovery

Selectivity Profile Across Coagulation Proteases

FXIIa-IN-3 exhibits a distinctive selectivity profile across the coagulation serine protease panel. Against FXIa, FXIIa-IN-3 displays an IC50 of 14.9 μM, yielding a selectivity ratio of approximately 331-fold relative to FXIIa inhibition [1]. Against FXa, the IC50 is 47.6 μM (selectivity ratio ~1,058-fold) [1]. Notably, FXIIa-IN-3 demonstrates potent off-target inhibition of thrombin with an IC50 of 0.019 μM, indicating that FXIIa-IN-3 is not a clean FXIIa-selective agent but rather a dual FXIIa/thrombin inhibitor [1].

Serine protease selectivity Coagulation cascade profiling Off-target analysis

In Silico Binding Free Energy to FXIIa

Computational binding free energy calculations for FXIIa-IN-3 (Compound 8) yield a ΔG value of –38.88 kcal/mol against human FXIIa, representing the most favorable predicted binding energy among the triazole series evaluated [1]. This value is substantially more negative than Compound 7 (–26.97 kcal/mol) and Compound 22 (–30.26 kcal/mol; –43.68 kcal/mol in flipped triazole conformation) [1].

Molecular docking Binding affinity prediction Computational chemistry

Plasma Clotting Time Prolongation Profile

FXIIa-IN-3 (Compound 8) prolongs both activated partial thromboplastin time (aPTT) and prothrombin time (PT) in human plasma clotting assays [1]. This dual prolongation is consistent with the compound's inhibition of both FXIIa (intrinsic pathway, aPTT) and thrombin (common pathway, PT), corroborating the enzymatic selectivity data showing potent thrombin inhibition [1]. In contrast, Compound 22 (FXIIa-IN-4) demonstrates significant selectivity not only over FXIa, FXa, and FIXa but also over thrombin, implying a different clotting profile [1].

Coagulation assay Plasma clotting Anticoagulant functional testing

Research and Preclinical Application Scenarios


SAR Benchmark for Triazole Inhibitor Optimization

FXIIa-IN-3 serves as an intermediate-potency reference compound (IC50 = 0.045 μM) for structure–activity relationship (SAR) studies evaluating novel triazole-based FXIIa inhibitors. Its well-characterized selectivity profile across FXIIa, FXIa, FXa, and thrombin, derived from direct head-to-head comparison with Compounds 7 and 22 in the ACS Omega 2024 study, enables researchers to position new analogs within an established potency and selectivity landscape [1]. The compound's molecular weight (336.30 g/mol) and triazole core scaffold provide a tractable starting point for medicinal chemistry derivatization [2].

Dual FXIIa/Thrombin Inhibition Studies

FXIIa-IN-3 is appropriate for experimental systems requiring simultaneous inhibition of both FXIIa and thrombin, given its IC50 values of 0.045 μM and 0.019 μM against these targets, respectively [1]. Unlike FXIIa-IN-4 (Compound 22), which exhibits ~9.4-fold selectivity for FXIIa over thrombin (IC50 0.032 μM vs. 0.30 μM), FXIIa-IN-3 provides near-equipotent dual inhibition [1]. This profile is relevant for investigations of thrombin generation assays where FXIIa-triggered amplification pathways converge with direct thrombin activity [3].

Computational Docking Model Validation

FXIIa-IN-3 provides a computationally validated binding benchmark, with a calculated binding free energy (ΔG) of –38.88 kcal/mol against human FXIIa [1]. This value, derived from molecular docking and dynamics simulations in the source ACS Omega study, enables computational chemists to calibrate docking algorithms and scoring functions when modeling triazole-based ligand interactions with the FXIIa active site. The compound's defined IUPAC structure (methyl 5-amino-1-(3,4,5-trimethoxybenzoyl)-1,2,4-triazole-3-carboxylate) ensures reproducible in silico modeling [2].

Coagulation Assay Development and Pathway Dissection

FXIIa-IN-3's ability to prolong both aPTT and PT in human plasma makes it suitable for developing and validating coagulation assays that require positive controls for dual-pathway inhibition [1]. Investigators can employ FXIIa-IN-3 to establish baseline clotting time prolongation in both intrinsic (aPTT) and common (PT) pathway assays, then compare results with more selective FXIIa inhibitors such as FXIIa-IN-4 or peptide-based agents to dissect pathway-specific contributions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for FXIIa-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.